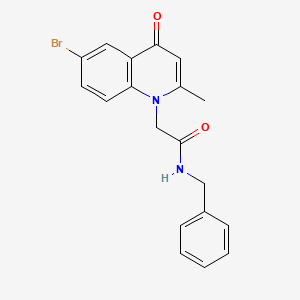
N-benzyl-2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetamide typically involves the following steps:
Bromination: The starting material, 2-methyl-4-oxoquinoline, undergoes bromination to introduce a bromine atom at the 6-position.
Acylation: The brominated quinoline is then acylated with benzylamine to form the desired compound.
The reaction conditions often involve the use of solvents like acetic acid and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-benzyl-2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its quinoline core.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can bind to specific sites on these targets, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinase enzymes, affecting cell signaling pathways and leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- N-benzyl-2-(4-bromo-2-formylphenoxy)acetamide
- N-Benzyl-N-(2-methylnaphthalen-1-yl)oxalamide
Uniqueness
N-benzyl-2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities and chemical reactivity. Its bromine atom at the 6-position and the benzyl group on the acetamide moiety differentiate it from other quinoline derivatives, making it a valuable compound for research and development.
Properties
CAS No. |
488132-04-3 |
|---|---|
Molecular Formula |
C19H17BrN2O2 |
Molecular Weight |
385.3 g/mol |
IUPAC Name |
N-benzyl-2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetamide |
InChI |
InChI=1S/C19H17BrN2O2/c1-13-9-18(23)16-10-15(20)7-8-17(16)22(13)12-19(24)21-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,21,24) |
InChI Key |
NXPYFAGFAICPQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)NCC3=CC=CC=C3)C=CC(=C2)Br |
solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-oxo-7H-purin-6-yl]acetamide](/img/structure/B14157875.png)

![2-[Bis-(butane-1-sulfonyl)-methylene]-2,3-dihydro-1H-benzoimidazole](/img/structure/B14157895.png)
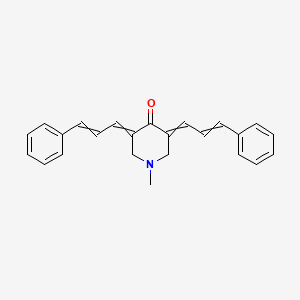
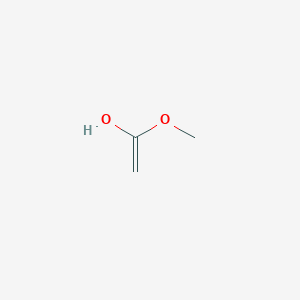
![[(1S,2S)-2-butylcyclopropyl]boronic acid](/img/structure/B14157912.png)
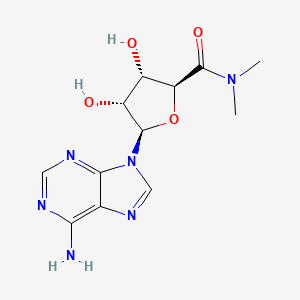
![ethyl 4-[(3,5-dichlorophenyl)amino]-2-(4-methyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B14157923.png)
![N~2~-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide](/img/structure/B14157928.png)
![N-[4-(acetylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B14157931.png)
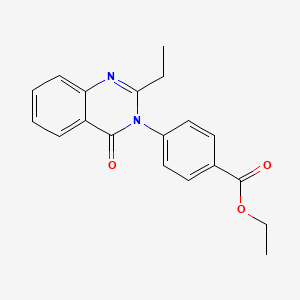
![4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol](/img/structure/B14157947.png)
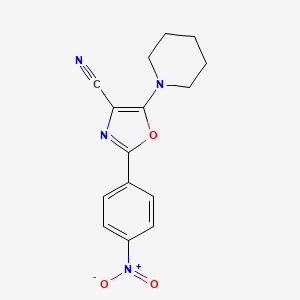
![6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14157956.png)
